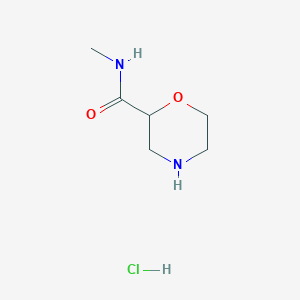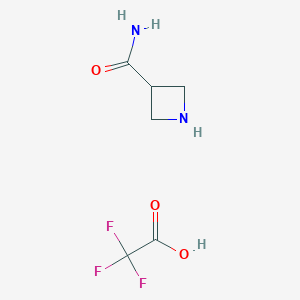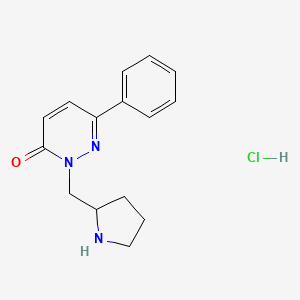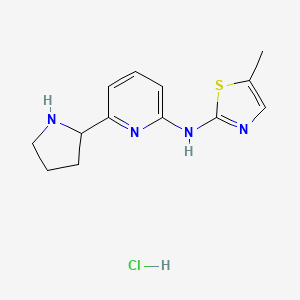
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is an organic compound of the piperidine class. It is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. It is also used as a catalyst in organic synthesis. This compound is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Research Applications of Structurally Similar Compounds
Antioxidant Defense Systems : Studies on CB1 receptor ligands, including pyrazole derivatives, have investigated their effects on lipid peroxidation and antioxidant defense systems in rat tissues. These ligands exhibited potential antioxidant capabilities, which might contribute to their beneficial effects (Tsvetanova et al., 2006).
Organic Syntheses : Pyrazole derivatives have been utilized as building blocks in organic syntheses, showcasing their versatility in chemical reactions and potential applications in developing novel compounds (Al-Mousawi et al., 2009).
Synthesis of Anticholinesterase Agents : Pyrazoline derivatives, including those with piperidinyl groups, have been synthesized and evaluated for their anticholinesterase effects, highlighting their potential in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial Activity : Some studies have focused on the synthesis of pyrazole-containing compounds and their evaluation for antimicrobial activities, indicating their potential in developing new antimicrobial agents (El-Emary et al., 2005).
Cannabinoid Receptor Antagonists : Research on pyrazole derivatives as cannabinoid receptor antagonists has explored their structural requirements for potent and selective activity, which could be relevant for designing compounds to modulate cannabinoid receptor interactions (Lan et al., 1999).
Propriétés
IUPAC Name |
2-(3-piperidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-5-3-9-6-10(13-12-9)8-2-1-4-11-7-8;;/h6,8,11,14H,1-5,7H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZFSUUCBRBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=C2)CCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride](/img/structure/B1402447.png)

![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)







![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)